molecular formula C11H18N4O4 B1676747 Morinidazole CAS No. 92478-27-8

Morinidazole

Numéro de catalogue B1676747
Numéro CAS: 92478-27-8
Poids moléculaire: 270.29 g/mol
Clé InChI: GAZGHCHCYRSPIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Morinidazole is a new 5-nitroimidazole-class antimicrobial agent . It is under investigation in clinical trials for the treatment of appendicitis . The molecular formula of Morinidazole is C11H18N4O4 .


Synthesis Analysis

The synthesis of Morinidazole and similar compounds involves several steps. The photocatalyst (Co/g-C3N4/Fe3O4) was synthesized by a simple hydrothermal method . The efficiency of the synthesized photocatalyst with regard to the degradation of the studied antibiotic (MNZ) under visible light irradiation was fully evaluated .


Molecular Structure Analysis

The molecular structure of Morinidazole consists of a 5-nitroimidazole ring attached to a morpholine ring via a propyl linker . The average molecular weight is 270.285 Da .


Chemical Reactions Analysis

The degradation of Morinidazole in aqueous solutions using Co/g-C3N4/Fe3O4 nanocomposite under visible light irradiation was accomplished . The degradation of Morinidazole followed the pseudo-first-order kinetic model .

Applications De Recherche Scientifique

Gastrointestinal Tract Disorders

Morinidazole, a nitroimidazole, is used for the treatment of infections related to inflammatory disorders of the gastrointestinal tract . It’s particularly effective against infections linked to Clostridium difficile .

Method of Application

Nitroimidazoles like Morinidazole are prodrugs that are reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity .

Pelvic Inflammatory Disease (PID)

Morinidazole has been used in the treatment of PID, a common acute inflammatory disease associated with the upper reproductive tract of women .

Method of Application

In a study, patients in 30 hospitals received a 14-day course of 500 mg intravenous Morinidazole twice daily plus 500 mg of Levofloxacin daily .

Results

The clinical resolution rates in the full analysis set (FAS) and per protocol set (PPS) populations at the test of cure (TOC, primary effectiveness end point, 7–30 days post-therapy) visit were 81.91% and 82.49% respectively . The bacteriological success rate in the microbiologically valid (MBV) population at the TOC visit was 87.5% .

Antimicrobial Resistance

Morinidazole has been used to combat antimicrobial resistance to metronidazole, which has emerged after several decades of worldwide use of the drug .

Method of Application

As mentioned earlier, patients received a 14-day course of 500 mg intravenous Morinidazole twice daily plus 500 mg of Levofloxacin daily .

Results

The study showed that treatment with a 14-day course of intravenous Morinidazole, 500 mg twice daily, plus Levofloxacin 500 mg daily, was effective and safe .

Appendicitis

Morinidazole is under investigation in a clinical trial for its efficacy and safety in patients with appendicitis .

Results

The results or outcomes obtained from this application are not available as the clinical trial is still ongoing .

Treatment of Trichomoniasis

Metronidazole, a drug similar to Morinidazole, has been approved to treat symptomatic trichomoniasis, a sexually transmitted infection, in adults .

Results

Treatment of Anaerobic Infections

Morinidazole, like Metronidazole, is a nitroimidazole antibiotic and is used to treat anaerobic bacterial infections .

Results

Safety And Hazards

A study showed that treatment with a 14-day course of intravenous Morinidazole, 500 mg twice daily, plus levofloxacin 500 mg daily, was effective and safe . The rate of drug-related adverse events (AEs) was 27.43%, and no serious AEs or deaths occurred during the study .

Orientations Futures

The effectiveness and safety of Morinidazole have been verified in a phase III clinical trial . Given the emergence of antimicrobial resistance to metronidazole, Morinidazole could potentially be a promising alternative for the treatment of various infections .

Propriétés

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGHCHCYRSPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031280
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morinidazole

CAS RN

92478-27-8
Record name Morinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morinidazole
Reactant of Route 2
Reactant of Route 2
Morinidazole
Reactant of Route 3
Reactant of Route 3
Morinidazole
Reactant of Route 4
Reactant of Route 4
Morinidazole
Reactant of Route 5
Reactant of Route 5
Morinidazole
Reactant of Route 6
Reactant of Route 6
Morinidazole

Citations

For This Compound
161
Citations
Y Wang, P Zhang, N Jiang, X Gong, L Meng… - … of Chromatography B, 2012 - Elsevier
The aim of this study was to develop a rapid and sensitive method for the simultaneous quantification of metronidazole (MEZ), tinidazole (TNZ), ornidazole (ONZ) and morinidazole (MNZ…
Number of citations: 47 www.sciencedirect.com
R Gao, L Li, C Xie, X Diao, D Zhong, X Chen - Drug Metabolism and …, 2012 - ASPET
… of morinidazole has not been reported previously. In our preliminary clinical pharmacokinetic study, two morinidazole … of morinidazole by using cryopreserved human hepatocytes. …
Number of citations: 36 dmd.aspetjournals.org
K Zhong, X Li, C Xie, Y Zhang, D Zhong… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… of morinidazole [M7]). Our objectives were to assess the effects of renal impairment on the pharmacokinetics (PK) of morinidazole … infusion of 500 mg of morinidazole. Plasma and urine …
Number of citations: 28 journals.asm.org
T Zhou, M Yuan, P Cui, J Li, F Jia, S Wang… - Frontiers in Medicine, 2022 - frontiersin.org
Background Antimicrobial resistance to metronidazole has emerged after several decades of worldwide use of the drug. The purpose of this study was to evaluate the effectiveness, …
Number of citations: 2 www.frontiersin.org
C Cao, A Luo, P Wu, D Weng, H Zheng… - European Journal of …, 2017 - Springer
This multicenter, double-blind, randomized, parallel-group, non-inferiority study compared the efficacy and safety of morinidazole with those of ornidazole in women with pelvic …
Number of citations: 12 link.springer.com
F Kong, X Pang, K Zhong, Z Guo, X Li, D Zhong… - Drug Metabolism and …, 2017 - ASPET
Morinidazole is a 5-nitroimidazole drug. Its sulfate conjugate M7 was a sensitive substrate of organic anion transporter 1 (OAT1) and OAT3, whereas N + -glucuronides M8-1 and M8-2 …
Number of citations: 17 dmd.aspetjournals.org
R Gao, D Zhong, K Liu, Y Xia, R Shi, H Li… - … of Chromatography B, 2012 - Elsevier
Morinidazole is a new third-generation 5-nitroimidazole antimicrobial drug. To investigate the pharmacokinetic profiles of morinidazole … simultaneous determination of morinidazole, its N…
Number of citations: 13 www.sciencedirect.com
W Lv - Talanta, 2010 - Elsevier
This study compares and evaluates the effect of various matrices on liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) analysis. Permanent post-column …
Number of citations: 16 www.sciencedirect.com
X Pang, Y Zhang, R Gao, K Zhong… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
… of morinidazole and … morinidazole and N + -glucuronide are less than 50%; therefore, rifampin and ketoconazole have little clinical significance in the pharmacokinetics of morinidazole…
Number of citations: 10 journals.asm.org
K Zhong, Z Gao, Q Li, D Zhong, X Chen - Journal of Chromatography B, 2014 - Elsevier
… Morinidazole is a novel 5-nitroimidazole derivative used for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections. Morinidazole … of determining morinidazole …
Number of citations: 7 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.